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2-Hydroxy-3-phosphonopropanoic acid -

2-Hydroxy-3-phosphonopropanoic acid

Catalog Number: EVT-13645294
CAS Number:
Molecular Formula: C3H7O6P
Molecular Weight: 170.06 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

2-Hydroxy-3-phosphonopropanoic acid, also known as 3-phosphonopropionic acid, is a phosphonic acid compound characterized by the presence of both hydroxyl and phosphonic acid functional groups. This compound has garnered attention due to its potential applications in various scientific fields, particularly in medicinal chemistry and agricultural science. It is classified as a phosphonocarboxylic acid, which is a subclass of organic compounds containing both phosphonic and carboxylic acid functionalities.

Source

The compound is derived from natural sources and can also be synthesized through various chemical methods. It has been identified in certain biological systems, and its derivatives are often explored for their biological activity and therapeutic potential .

Classification

2-Hydroxy-3-phosphonopropanoic acid falls under the category of phosphonic acids, which are known for their ability to form stable complexes with metal ions and their utility in agriculture as herbicides or fungicides. Additionally, it is categorized as a carboxylic acid due to the presence of a carboxyl group in its structure .

Synthesis Analysis

Methods

The synthesis of 2-hydroxy-3-phosphonopropanoic acid can be accomplished through several methods:

  1. Direct Phosphonation: This involves the reaction of propanoic acid with phosphorus reagents such as phosphorus trichloride or phosphorus oxychloride in the presence of a base.
  2. Hydrolysis of Phosphonate Esters: Phosphonate esters can be hydrolyzed to yield the desired phosphonic acid. This method often requires careful control of reaction conditions to avoid over-hydrolysis.
  3. Biochemical Synthesis: Certain microorganisms can produce this compound through metabolic pathways involving phosphonates, highlighting its potential for biotechnological applications .

Technical Details

The synthesis typically involves controlling reaction parameters such as temperature, pH, and reaction time to optimize yield and purity. For instance, using microwave-assisted synthesis can enhance reaction rates and yields significantly .

Molecular Structure Analysis

Structure

The molecular formula for 2-hydroxy-3-phosphonopropanoic acid is C3H7O5PC_3H_7O_5P, with a molecular weight of approximately 154.06 g/mol. The structure features:

  • A central propanoic acid backbone.
  • A hydroxyl group (-OH) at the second carbon.
  • A phosphonic group (-PO_3H_2) at the third carbon.

Data

  • CAS Number: 5962-42-5
  • Molecular Weight: 154.06 g/mol
  • Melting Point: Approximately 166-170 °C
  • Solubility: Highly soluble in water (328 g/L at 20 °C) and other polar solvents .
Chemical Reactions Analysis

Reactions

2-Hydroxy-3-phosphonopropanoic acid participates in various chemical reactions:

  1. Esterification: Reacts with alcohols to form esters, which can be useful in synthesizing derivatives for pharmaceutical applications.
  2. Decarboxylation: Under certain conditions, it can lose carbon dioxide, leading to simpler phosphonic acids.
  3. Condensation Reactions: Forms amides when reacted with amines, allowing for the development of biologically active compounds .

Technical Details

These reactions often require specific catalysts or conditions (e.g., acidic or basic environments) to proceed efficiently. The stability of the phosphonate group makes it less reactive than typical carboxylic acids, thus requiring more vigorous conditions for certain transformations.

Mechanism of Action

Process

The mechanism of action for 2-hydroxy-3-phosphonopropanoic acid primarily revolves around its interaction with biological systems:

  1. Enzyme Inhibition: It has been shown to inhibit enzymes involved in metabolic processes, particularly those related to phosphate metabolism.
  2. Metal Ion Chelation: The phosphonate group can chelate metal ions, influencing various biochemical pathways and potentially leading to therapeutic effects.

Data

Studies indicate that derivatives of this compound exhibit significant biological activity against certain pathogens and may have applications in treating diseases related to phosphate metabolism disorders .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to light yellow crystalline powder.
  • Density: Approximately 1.677 g/cm³ (predicted).

Chemical Properties

  • pKa: Approximately 2.16 (predicted), indicating its acidic nature.
  • Flash Point: 150 °C, suggesting stability under normal conditions but caution needed when heated.

Relevant Data or Analyses

The compound's high water solubility makes it suitable for various applications in aqueous environments, including biological systems .

Applications

Scientific Uses

  1. Agricultural Chemistry: Used as a herbicide or fungicide due to its ability to interfere with metabolic pathways in plants.
  2. Medicinal Chemistry: Explored as a potential therapeutic agent due to its enzyme-inhibiting properties; derivatives are being investigated for their efficacy against bone resorption diseases like osteoporosis .
  3. Biotechnology: Its biosynthetic pathways are being studied for potential industrial applications, including the production of bio-based chemicals from renewable resources .
Biosynthetic Pathways and Genomic Context

Phosphoenolpyruvate Mutase (PepM)-Dependent Biosynthesis in Actinobacteria

The biosynthesis of 2-hydroxy-3-phosphonopropanoic acid (HPPA) initiates with the PepM-catalyzed rearrangement of phosphoenolpyruvate (PEP) to phosphonopyruvate (PnPy). This step constitutes the foundational carbon-phosphorus (C-P) bond-forming reaction in phosphonate biosynthesis [1] [3]. Thermodynamic constraints render this rearrangement unfavorable (ΔG°´ = +5.3 kJ/mol), necessitating enzymatic coupling to downstream reactions for pathway flux. In Saccharothrix sp. ST-888 and related actinobacteria, two dehydrogenases collaboratively reduce PnPy to HPPA, thereby driving the equilibrium toward PnPy formation [1]. This reduction system serves dual biochemical roles:

  • Energy Coupling: NAD(P)H-dependent reduction renders PnPy formation irreversible.
  • Metabolic Branching: HPPA serves as the precursor for herbicidal phosphonothrixin via a bifurcated pathway involving four enzymatic conversions to (3-hydroxy-2-oxopropyl)phosphonic acid (HOPA) [1].

The final stage of phosphonothrixin assembly involves an unprecedented C-C bond formation catalyzed by a "split-gene" transketolase homolog (PtxB5/6). This enzyme transfers an acetyl unit from the thiamine diphosphate (TPP) cofactor—provided by the acetohydroxyacid synthase homolog PtxB7—to HOPA [1] [7]. This division of labor between two distinct TPP-dependent enzymes represents a unique biochemical strategy for natural product diversification.

Table 1: Enzymatic Components of HPPA-Derived Phosphonate Biosynthesis

EnzymeFunctionGenetic LocusBiochemical Role
PEP mutase (PepM)PEP → Phosphonopyruvate (PnPy)ptxB1C-P bond formation
DehydrogenasesPnPy → 2-Hydroxy-3-phosphonopropanoate (HPPA)ptxB2/B3Thermodynamic driving force
Downstream enzymesHPPA → (3-Hydroxy-2-oxopropyl)phosphonic acidptxB4Substrate activation
Transketolase (PtxB5/6)Acetyl transfer to HOPAptxB5/6C-C bond formation (TPP-dependent)
AHAS homolog (PtxB7)TPP-cofactor provisionptxB7Acetyl donor synthesis

Genomic Mining Strategies for Phosphonate Pathway Identification

The pepM gene serves as a universal genomic marker for phosphonate biosynthesis due to its invariant presence in characterized pathways. High-throughput screening of >10,000 actinomycetes revealed 278 pepM-positive strains, with in silico clustering identifying 64 distinct phosphonate biosynthetic gene cluster (BGC) families [5] [6]. HPPA-associated pathways were delineated using the following computational-biological workflow:

  • PCR-Based Prescreening: Degenerate primers targeting conserved pepM motifs enabled rapid strain triaging, identifying 403 candidates from actinobacterial collections [5].
  • Cluster Dereplication: Whole-genome sequencing and comparative phylogenetics classified BGCs into 55 novel groups lacking functional annotation, suggesting pathways for unknown phosphonates, including HPPA derivatives [5] [8].
  • 31P NMR Validation: Phosphorus-specific NMR (δP = 15–25 ppm) confirmed HPPA production in 45 strains, with phosphonothrixin detected in 4/13 strains harboring the ptx cluster [5] [6].

Notably, pepM sequence divergence (<80% identity) accurately predicted BGC novelty, while conserved synteny of ptx-like dehydrogenases (ptxB2/B3) facilitated targeted identification of HPPA producers [1] [5]. Convergent biosynthetic logic was observed wherein HPPA-forming modules (PnPy reductases) interface with variable downstream tailoring enzymes, generating scaffolds like fosfomycin (antibiotic) and phosphonothrixin (herbicide) from shared precursors [7] [8].

Table 2: Genomic Mining Output for Phosphonate Pathways in Actinobacteria

Screening MetricResultImplication for HPPA Pathways
Strains screened>10,000Representative actinobacterial diversity
pepM-positive strains278 (2.78%)Phosphonate biosynthesis potential
Unique BGC families6455 novel clusters (85.9%)
HPPA-producing strains45 (16.2% of positives)Validated pathway activity
Phosphonothrixin producers4Link between ptx genes and herbicidal activity

Evolutionary Conservation of Phosphonate Gene Clusters in Microbial Taxa

Phosphonate BGCs exhibit phylum-specific evolutionary trajectories:

  • Actinobacteria: Dominant reservoir of HPPA pathways, with ptx-like clusters conserved across Streptomyces, Saccharothrix, and Pseudonocardia. Gene neighborhood analysis reveals synteny blocks encoding PnPy reductases (HPPA synthesis) and transketolases (chain extension) [5] [7].
  • Proteobacteria: Utilize divergent phosphonopyruvate metabolism (e.g., PepM coupled to decarboxylases or aminotransferases) but lack conserved HPPA modules. phn operon-mediated degradation of phosphonates is widespread, indicating ecological competition for phosphorus [3] [10].
  • Cyanobacteria: Harbor minimal pepM-containing BGCs lacking downstream tailoring enzymes, suggesting ancestral phosphonate biosynthesis primarily for primary metabolism [10].

Phylogenomic evidence supports vertical inheritance of ptx-like clusters within terrestrial actinobacteria, driven by selection under phosphate limitation. CP-lyase (phn) operons conversely show horizontal transfer between aquatic proteobacteria and actinomycetes, facilitating environmental phosphonate remineralization [10]. This evolutionary dichotomy underscores niche adaptation:

  • Biosynthetic Clusters (ptx): Retained for secondary metabolite production in P-limited soils.
  • Catabolic Operons (phn): Disseminated for nutritional phosphorus scavenging in marine/freshwater systems [3] [10].

Table 3: Evolutionary Distribution of Phosphonate Gene Clusters Across Microbial Taxa

Taxonomic GroupBiosynthetic PotentialHPPA Pathway ConservationPrimary Ecological Role
ActinobacteriaHigh diversityptx cluster conservedSecondary metabolite production
ProteobacteriaLimitedAbsentPhosphonate catabolism (phn)
CyanobacteriaMinimalAbsentPrimary metabolism
FirmicutesModerate (novel pathways)PnPy reductase homologsAntibiotic production

The co-evolution of ptx dehydrogenases with transketolases exemplifies modular pathway refinement, enabling structural diversification of HPPA-derived natural products like phosphonothrixin—a potent phytotoxin targeting grass-specific metabolic pathways [1] [7]. This biosynthetic innovation persists in phylogenetically dispersed actinobacteria, indicating conserved ecological functions in plant-microbe interactions.

Properties

Product Name

2-Hydroxy-3-phosphonopropanoic acid

IUPAC Name

2-hydroxy-3-phosphonopropanoic acid

Molecular Formula

C3H7O6P

Molecular Weight

170.06 g/mol

InChI

InChI=1S/C3H7O6P/c4-2(3(5)6)1-10(7,8)9/h2,4H,1H2,(H,5,6)(H2,7,8,9)

InChI Key

CDEGTXUGFDWJAA-UHFFFAOYSA-N

Canonical SMILES

C(C(C(=O)O)O)P(=O)(O)O

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